3-(3,5-Dimethylbenzoyl)pyridine
Overview
Description
“3-(3,5-Dimethylbenzoyl)pyridine”, also known as DMBP or LumPy, is a heterocyclic organic compound. It has the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . The IUPAC name for this compound is (3,5-dimethylphenyl)(3-pyridinyl)methanone .
Molecular Structure Analysis
The molecular structure of “3-(3,5-Dimethylbenzoyl)pyridine” is similar to that of benzene, except that one of the carbon-hydrogen rings has been replaced by a nitrogen atom . The InChI key for this compound is BWPJGEGIXTWCQV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-(3,5-Dimethylbenzoyl)pyridine” is a powder at room temperature .
Scientific Research Applications
Photophysical Properties and Emission Studies
- Computational and Spectroscopic Studies : Research on Re(CO)3Cl complexes involving similar ligands to 3-(3,5-Dimethylbenzoyl)pyridine indicates insights into photophysical properties, including absorption and emission spectroscopy. These studies involve time-dependent DFT calculations to elucidate electronic structures and excited states, relevant for understanding the dual emission and charge transfer characteristics of such compounds (Salassa et al., 2008).
Corrosion Inhibition
- Pyridine-Pyrazole Compounds as Corrosion Inhibitors : Research has been conducted on similar pyridine derivatives as corrosion inhibitors, particularly in steel. This research, which involves compounds like 3,5-dimethyl-1H-pyrazole and pyridine, has implications for the use of 3-(3,5-Dimethylbenzoyl)pyridine in corrosion inhibition applications (Bouklah et al., 2005).
Synthesis of Novel Heterocycles
- Novel Heterocyclic Synthesis : Studies involving compounds such as 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine, closely related to 3-(3,5-Dimethylbenzoyl)pyridine, have been used in synthesizing new heterocycles of pharmaceutical interest. This indicates potential applications in pharmaceutical research (Metwally et al., 2008).
Optoelectronic and Charge Transfer Properties
- Charge Carrier and Optoelectronic Properties : The study of phenylimidazo[1,5-a]pyridine-containing molecules, which are structurally related to 3-(3,5-Dimethylbenzoyl)pyridine, shows the exploration of various optoelectronic and charge transfer properties. This research is significant for applications in organic semiconductor devices (Irfan et al., 2019).
Multi-Component Synthesis
- Efficient Synthesis of Pyridine-Pyrimidines : Research on the synthesis of pyridine-pyrimidine derivatives and their bis-derivatives indicates potential applications in the synthesis of complex organic compounds. This involves the use of catalysts and microwave irradiation, relevant for chemical synthesis research (Rahmani et al., 2018).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The safety data sheet recommends using personal protective equipment and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
(3,5-dimethylphenyl)-pyridin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-11(2)8-13(7-10)14(16)12-4-3-5-15-9-12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPJGEGIXTWCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CN=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylbenzoyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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